Regulatory Identity Verification: Pharmacopoeial Monograph Designation for N-(2-Aminoethyl)-1-naphthylacetamide
N-(2-Aminoethyl)-1-naphthylacetamide is the sole compound chemically and legally designated as Naphazoline EP Impurity A (naphthylacetylethylenediamine) and Naphazoline USP Related Compound A. Unlike structurally related naphthalene derivatives such as 1-naphthylacetic acid (Impurity B) or 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole (Impurity C), only this compound carries the official pharmacopoeial monograph status required for compendial compliance in naphazoline drug product release testing [1]. The compound is supplied with a Certificate of Analysis traceable to EP and USP reference standards .
| Evidence Dimension | Regulatory monographs citing compound as official impurity reference standard |
|---|---|
| Target Compound Data | Designated in European Pharmacopoeia as Naphazoline Impurity A; designated in United States Pharmacopeia as Naphazoline Related Compound A |
| Comparator Or Baseline | 1-Naphthylacetic acid (Naphazoline Impurity B): separate monograph designation; Naphazoline Impurity C: separate monograph designation; Naphthalene derivatives lacking pharmacopoeial recognition: no regulatory acceptance |
| Quantified Difference | Qualitative designation difference; exclusive compendial status confers regulatory acceptance for ANDA/NDA submissions; alternative impurities not substitutable |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Naphazoline Hydrochloride and Naphazoline-related substances |
Why This Matters
For pharmaceutical QC laboratories, procurement of a non-pharmacopoeial alternative would invalidate regulatory compliance for method system suitability testing and impurity quantification in naphazoline formulations.
- [1] European Pharmacopoeia (Ph. Eur.). Naphazoline Hydrochloride Monograph. Impurity A: N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide. View Source
